N,N'-Diphenylthiazolo[5,4-d]pyrimidine-2,7-diamine
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Overview
Description
N,N’-Diphenylthiazolo[5,4-d]pyrimidine-2,7-diamine is a complex organic compound with the molecular formula C17H13N5S. It contains 17 carbon atoms, 13 hydrogen atoms, 5 nitrogen atoms, and 1 sulfur atom
Preparation Methods
The synthesis of N,N’-Diphenylthiazolo[5,4-d]pyrimidine-2,7-diamine involves multiple steps, typically starting with the formation of the thiazole ring followed by the construction of the pyrimidine ring. One common method involves the reaction of 2-aminothiazole with benzaldehyde to form the intermediate, which is then cyclized with cyanamide under acidic conditions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N,N’-Diphenylthiazolo[5,4-d]pyrimidine-2,7-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Due to its biological activities, it is being explored as a potential therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N,N’-Diphenylthiazolo[5,4-d]pyrimidine-2,7-diamine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes in pathogens or cancer cells. The compound’s ability to bind to DNA and interfere with replication and transcription processes is also a key aspect of its mechanism .
Comparison with Similar Compounds
N,N’-Diphenylthiazolo[5,4-d]pyrimidine-2,7-diamine can be compared with other thiazolopyrimidine derivatives, such as:
N,N’-Disubstituted-2-(5-nitrofuran-2-yl)pyrimido[4,5-d]pyrimidin-4-amines: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit significant biological activities and are used as CDK2 inhibitors in cancer treatment.
The uniqueness of N,N’-Diphenylthiazolo[5,4-d]pyrimidine-2,7-diamine lies in its specific substituents and the resulting biological activities, making it a valuable compound for further research and development.
Properties
CAS No. |
871266-92-1 |
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Molecular Formula |
C17H13N5S |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
2-N,7-N-diphenyl-[1,3]thiazolo[5,4-d]pyrimidine-2,7-diamine |
InChI |
InChI=1S/C17H13N5S/c1-3-7-12(8-4-1)20-15-14-16(19-11-18-15)23-17(22-14)21-13-9-5-2-6-10-13/h1-11H,(H,21,22)(H,18,19,20) |
InChI Key |
ZTHKYQVIGVTAJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C3C(=NC=N2)SC(=N3)NC4=CC=CC=C4 |
Origin of Product |
United States |
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